molecular formula C9H14F3NO3 B1477376 2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid CAS No. 2098106-22-8

2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1477376
CAS No.: 2098106-22-8
M. Wt: 241.21 g/mol
InChI Key: GDVDBYYRWAUINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H14F3NO3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-2-16-8(9(10,11)12)3-4-13(6-8)5-7(14)15/h2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVDBYYRWAUINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid is a compound of interest due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of various compounds, influencing their pharmacokinetics and receptor interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₈F₃N₁O₂
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 2098012-68-9

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding. This compound may act on several pathways, including:

  • COX Inhibition : Similar compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.
  • Neurotransmitter Modulation : The pyrrolidine structure may influence neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.

Anti-inflammatory Activity

Research indicates that derivatives containing the trifluoromethyl group exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit COX-1 and COX-2 with IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .

Analgesic Effects

The analgesic properties of related compounds have been documented, with some exhibiting efficacy comparable to established analgesics such as diclofenac. The mechanism may involve modulation of pain pathways through COX inhibition and other receptor interactions.

Case Studies

  • Study on COX Inhibition :
    A series of pyrrolidine derivatives were evaluated for their COX inhibitory activity. Compounds similar to this compound showed promising results with selectivity indices indicating lower ulcerogenic potential compared to traditional NSAIDs .
  • Neuropharmacological Assessment :
    In a study assessing the impact on neurotransmitter levels, compounds with a similar structure demonstrated increased serotonin levels in animal models, suggesting potential use in treating mood disorders .

Data Tables

CompoundActivity TypeIC50 (μM)Selectivity Index
Compound ACOX-1 Inhibition0.034344.56
Compound BCOX-2 Inhibition0.052353.8
Compound CAnalgesic Effect54.65 (vs Diclofenac)N/A

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves:

  • Construction of the substituted pyrrolidine ring bearing the trifluoromethyl and ethoxy groups.
  • Introduction of the acetic acid side chain via nucleophilic substitution or amidation reactions.
  • Purification by chromatographic techniques to isolate the desired diastereomeric or regioisomeric forms.

Detailed Preparation Methods

Pyrrolidine Ring Formation and Substitution

A common approach starts with the reaction of ethyl pyruvate or similar ketoesters with appropriate amines and aldehydes to form substituted pyrrolidones or pyrrolidines. For example, reaction of ethyl pyruvate with amines in acidic media leads to pyrrolidone intermediates, which can be further functionalized by acid-catalyzed hydrolysis and reduction steps to introduce the ethoxy and trifluoromethyl groups on the pyrrolidine ring with good yields (up to 85% for pyrrolidone formation, 80% for hydrolysis steps).

Use of Microwave Irradiation to Enhance Reaction Efficiency

Microwave-assisted synthesis has been employed to accelerate hydrolysis and amidation steps. For example, hydrolysis of nitrile precursors to the corresponding acetic acids in 1,4-dioxane with aqueous hydrochloric acid under microwave irradiation at 130 °C for 30 minutes yielded the target acid in 99% yield, demonstrating the efficiency of this method.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrrolidone formation Ethyl pyruvate + amine + aldehyde in acetic acid 85 Acid-catalyzed ring closure producing pyrrolidone intermediate
Acid-catalyzed hydrolysis Acetic acid + aqueous HCl 80 Converts enamine to ketolactam intermediate
Amidation with acetic acid derivative 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, N,N-diisopropylethylamine, CH2Cl2, RT, 15 h 92 Carbodiimide-mediated coupling to introduce acetic acid moiety
Microwave-assisted hydrolysis Aqueous HCl, 1,4-dioxane, 130 °C, 30 min 99 Efficient conversion of nitrile to acid
Reduction of intermediates Borane-tetrahydrofuran complex, THF, 60-80 °C, 18-22 h 64 Reduction step to convert amides to amines or alcohols

Purification Techniques

  • Flash chromatography using silica gel columns is commonly used for purification of intermediates and final products to separate diastereomers and remove impurities.
  • Reverse-phase preparative HPLC with C18 columns is employed for high-purity isolation, especially after coupling reactions, using gradients of water and acetonitrile with trifluoroacetic acid as an additive.
  • Washing with aqueous bicarbonate and brine solutions followed by drying over magnesium sulfate or sodium sulfate is standard for organic layer workup.

Research Findings and Analytical Data

  • The absolute stereochemistry of key intermediates has been confirmed by single crystal X-ray crystallography, ensuring the correct configuration of the pyrrolidine ring substituents.
  • Mass spectrometry (ESI-MS) confirms molecular weights consistent with the target compound and intermediates, e.g., m/z 382 for related trifluoromethylated pyrrolidine derivatives.
  • NMR spectroscopy data (1H NMR) supports the structural assignments, showing characteristic signals for the ethoxy group, pyrrolidine ring protons, and acetic acid methylene protons.

Summary Table of Key Steps

Step No. Reaction Type Key Reagents/Conditions Yield (%) Reference
1 Pyrrolidone formation Ethyl pyruvate, amine, aldehyde, acetic acid 85
2 Hydrolysis Acetic acid, aqueous HCl 80
3 Amidation Carbodiimide, N,N-diisopropylethylamine, CH2Cl2 92
4 Microwave hydrolysis Aqueous HCl, 1,4-dioxane, 130 °C, 30 min 99
5 Reduction Borane-THF complex, 60-80 °C 64
6 Purification Flash chromatography, preparative HPLC -

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid?

  • Methodological Answer : The compound’s synthesis can be optimized via tert-butyl ester intermediates to protect reactive moieties. For example, bromoacetic acid tert-butyl ester has been used in analogous pyrrolidine-based syntheses to improve stability during coupling reactions . LCMS (e.g., m/z 757 [M+H]+) and HPLC (retention time: 1.23 minutes under SQD-FA05 conditions) are critical for real-time monitoring of intermediates and final product purity . Adjusting reaction solvents (e.g., DMF vs. THF) and catalyst loading (e.g., Pd-based catalysts) can further enhance yields.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • LCMS/HPLC : For monitoring reaction progress and confirming molecular weight (e.g., m/z 757 [M+H]+) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve the pyrrolidine ring conformation, trifluoromethyl group (19F^{19}\text{F} NMR), and ethoxy substituents.
  • X-ray Crystallography : To determine solid-state conformation, as demonstrated for structurally related pyridine-acetic acid derivatives .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry, as seen in safety data sheets for analogous compounds .

Q. How should researchers handle this compound to mitigate health risks during experiments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection (H319/H335 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (P261/P264 precautions) .
  • Storage : Keep in tightly sealed containers in dry, cool conditions (2–8°C) to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can mechanistic studies clarify the role of the trifluoromethyl group in reaction pathways?

  • Methodological Answer :

  • Isotopic Labeling : Replace 12C^{12}\text{C} in the trifluoromethyl group with 13C^{13}\text{C} to track its electronic effects via NMR.
  • Computational Modeling : Density Functional Theory (DFT) calculations to compare charge distribution in trifluoromethyl vs. methyl analogs.
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to assess steric/electronic contributions of the CF3_3 group.

Q. How should contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C, followed by HPLC analysis to identify degradation products .
  • pH-Dependent Solubility Tests : Measure solubility in buffered solutions (pH 2–12) to correlate stability with protonation states of the pyrrolidine nitrogen and acetic acid group.
  • Mass Spectrometry : Identify hydrolyzed byproducts (e.g., cleavage of the ethoxy group) using high-resolution LCMS.

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in biological systems?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or cyclopropoxy) .
  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : Compare binding affinities of analogs to active sites using software like AutoDock or Schrödinger .

Q. What advanced techniques can elucidate the compound’s solid-state behavior and crystallinity?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., hydrogen bonds involving the acetic acid moiety) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration events.
  • Powder X-ray Diffraction (PXRD) : Compare crystallinity between batches synthesized under different conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 2
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.